2-cyclopropyl-4,5-dimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
説明
This compound features a thieno[3,2-d]pyrimidine core fused with a piperazine moiety and substituted with cyclopropyl and dimethyl groups at the 2-, 4-, and 5-positions of the pyrimidine ring. The cyclopropyl substituent likely improves metabolic stability by reducing oxidative degradation compared to bulkier alkyl groups .
特性
IUPAC Name |
4-[4-(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]thieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6S/c1-12-13(2)22-17(14-3-4-14)23-18(12)24-6-8-25(9-7-24)19-16-15(5-10-26-16)20-11-21-19/h5,10-11,14H,3-4,6-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRJCTIGUOZSSOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)C3=NC=NC4=C3SC=C4)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition disrupts the normal cell cycle progression, leading to the potential arrest of cancer cell proliferation.
Biochemical Pathways
The compound’s interaction with CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound disrupts the transition from the G1 phase to the S phase of the cell cycle, potentially leading to cell cycle arrest.
Result of Action
The inhibition of CDK2 by this compound leads to significant alterations in cell cycle progression. It also induces apoptosis within certain cell lines. These effects contribute to the compound’s potential anti-proliferative and cytotoxic activities against various cancer cell lines.
類似化合物との比較
Core Heterocycle Modifications
Key Analogs :
- Pyrrolo[2,3-d]pyrimidine Derivatives: The compound 2-cyclopropyl-4,5-dimethyl-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine () replaces the thieno ring with a pyrrolo group.
- Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds like 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine () feature a pyrazolo core. These derivatives often show distinct electronic properties, with pyrazolo rings being more electron-deficient than thieno systems, which may alter binding kinetics in enzymatic assays .
Table 1: Impact of Core Heterocycle on Properties
| Core Structure | Solubility | Binding Affinity (Theoretical) | Metabolic Stability |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine | Moderate | High (strong π-π interactions) | High (cyclopropyl) |
| Pyrrolo[2,3-d]pyrimidine | High | Moderate | Moderate |
| Pyrazolo[3,4-d]pyrimidine | Low | Variable | Low (no cyclopropyl) |
Piperazine Substituent Variations
Key Analogs () :
- Hydroxyethylpiperazine Derivatives :
The 7-[4-(2-hydroxyethyl)piperazin-1-yl] group () improves solubility via hydrophilic interactions, though it may introduce susceptibility to enzymatic cleavage.
The target compound’s unmodified piperazine linker provides a balance between solubility and stability, while its direct fusion with the thienopyrimidine core ensures rigidity, possibly favoring target engagement .
Table 2: Piperazine Substituent Effects
| Substituent | Solubility | Metabolic Stability | Rigidity |
|---|---|---|---|
| 4-{thieno[3,2-d]pyrimidin-4-yl} | Moderate | High | High |
| 4-Methylpiperazin-1-yl | Low | Moderate | Moderate |
| 4-(2-Hydroxyethyl)piperazin-1-yl | High | Low | Low |
Pyrimidine Ring Substitutions
- Cyclopropyl vs. Methyl Groups :
The 2-cyclopropyl group in the target compound reduces steric hindrance compared to bulkier substituents (e.g., tert-butyl), enabling tighter binding to flat enzymatic pockets. In contrast, analogs with 4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl () may exhibit steric clashes in binding sites . - Dimethyl vs. Methoxy groups (e.g., 2-(3,4-dimethoxyphenyl) in ) introduce polarity but may lead to faster metabolic clearance .
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
